3-Ethoxymethacrolein

説明

Significance and Research Context in Organic Chemistry

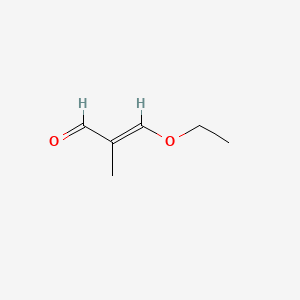

3-Ethoxymethacrolein, a bifunctional organic compound, holds a notable position in modern organic synthesis. Its structure, which incorporates both an α,β-unsaturated aldehyde and an enol ether, makes it a versatile and reactive building block for the construction of more complex molecular architectures. The compound's significance stems from its utility as a three-carbon (C3) synthon, where the distinct reactivity of its functional groups can be harnessed to participate in a variety of chemical transformations.

In the broader context of organic chemistry, this compound is particularly valued for its role in the synthesis of heterocyclic compounds and other carbocyclic systems. Its conjugated system allows for participation in crucial carbon-carbon and carbon-heteroatom bond-forming reactions. The electrophilic nature of the aldehyde and the nucleophilic character at the β-carbon (due to the electron-donating ethoxy group) enable it to react with a wide array of nucleophiles and dienophiles. This dual reactivity is central to its application in cascade reactions, where multiple bonds are formed in a single synthetic operation, enhancing synthetic efficiency.

Research has established this compound as a key intermediate in the synthesis of various target molecules, including those with biological activity. For instance, it is an important precursor in the synthesis of carotenoids and has been employed in the total synthesis of complex natural products and their analogues. scribd.com The compound's utility is further highlighted in its application for creating quinolines through the modified Friedlander synthesis and in the preparation of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), a potent antitumor agent. sigmaaldrich.comsigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42588-57-8 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₀O₂ | nih.gov |

| Molecular Weight | 114.14 g/mol | sigmaaldrich.com |

| Appearance | Liquid | |

| Density | 0.96 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 78-81 °C at 14 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.4792 | sigmaaldrich.com |

Overview of Academic Investigation Domains for this compound

The academic investigation of this compound spans several key domains within organic synthesis, primarily focusing on its application as a versatile precursor.

Synthesis of Heterocyclic Compounds: A significant area of research involves the use of this compound in the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. frontiersin.orgmdpi.com

Quinolines: It is a key reactant in the modified Friedlander synthesis, reacting with ortho-lithiated N-acylanilines to produce quinoline (B57606) derivatives. sigmaaldrich.comsigmaaldrich.com

Pyrroles: The compound undergoes cyclization-decarboxylation reactions with enamino malonates in the presence of acetic anhydride (B1165640) to yield substituted pyrroles. Mechanistic studies involving ¹³C-labelling have provided insight into these transformations.

Cycloaddition Reactions: The conjugated π-system of this compound makes it an excellent substrate for cycloaddition reactions. It can function as an electrophilic component in Diels-Alder reactions, providing a pathway to functionalized six-membered rings.

Synthesis of Bioactive Molecules and Complex Targets: Research has demonstrated its role as an intermediate in the synthesis of molecules with significant biological activity.

It has been used to synthesize analogues of thiotetronate, which have shown antibacterial activity against pathogens like Escherichia coli and Mycobacterium tuberculosis.

It serves as a crucial building block for 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). sigmaaldrich.comsigmaaldrich.com

The synthesis of octalactins, a class of marine natural products, has also utilized this compound. figshare.com

Reaction Methodologies and Synthetic Strategies: Investigations also focus on the reactivity and synthetic utility of this compound itself.

Preparation: One common laboratory and industrial synthesis involves the acid-catalyzed reaction of 1,1,3,3-tetraethoxy-2-methylpropane (B48018) with water.

Protecting Group Chemistry: The aldehyde functional group can be selectively protected as a silyl (B83357) ether by treatment with reagents like tert-butyldimethylsilyl triflate (TBDMSOTf), which is a useful strategy in multi-step syntheses.

Spectroscopic Characterization: The structural elucidation and purity of this compound and its reaction products are confirmed through standard spectroscopic methods.

Table 2: Selected Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Reference |

| Infrared (IR) Spectroscopy | IR Peaks: 2933 cm⁻¹ (C-H stretch), 2859 cm⁻¹ (Si-O, for silyl ether derivative) | |

| ¹H-NMR Spectroscopy | δ 7.02 (d, J = 16.11 Hz, 1H), 6.65 (d, J = 16.11 Hz, 1H) (for silyl ether derivative) | |

| ¹³C-NMR Spectroscopy | Comparison of synthetic and natural product data confirms its incorporation in molecules like octalactin B. | figshare.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-3-ethoxy-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOAHVPFGIYCEU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42588-57-8 | |

| Record name | 3-Ethoxy-2-methylacrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethoxy-2-methylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Ethoxymethacrolein

Established Synthetic Routes and Reaction Conditions

Two primary methods have become established for the synthesis of 3-ethoxymethacrolein: the hydrolysis of a tetra-alkoxy precursor and the direct formylation of an enol ether.

One of the most common and direct routes to this compound involves the controlled acid-catalyzed hydrolysis of its acetal (B89532) precursor, 1,1,3,3-tetraethoxy-2-methylpropane (B48018). This reaction selectively cleaves two of the four ethoxy groups, liberating the aldehyde functionality while preserving one enol ether moiety.

The general transformation is depicted as follows: (C₂H₅O)₂CH-CH(CH₃)-CH(OC₂H₅)₂ + H₂O --(Acid Catalyst)--> C₂H₅O-CH=C(CH₃)-CHO + 2 C₂H₅OH

The reaction is typically performed under mild conditions to prevent over-hydrolysis or undesired side reactions. Strong mineral acids or organic acids can serve as the catalyst.

Table 1: Typical Reaction Parameters for Acid-Catalyzed Hydrolysis

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | 1,1,3,3-Tetraethoxy-2-methylpropane | The stable acetal precursor. |

| Reagent | Water | Required for the hydrolysis reaction. |

| Catalyst | Toluene-4-sulfonic acid, Hydrochloric acid | Provides the acidic environment necessary to catalyze the acetal cleavage. |

| Temperature | Mild to moderate (e.g., 80°C) | Controlled to ensure selective hydrolysis and prevent decomposition. |

| Solvent | Often the aqueous acid itself or a co-solvent | Ensures miscibility and facilitates the reaction. |

This method's reliability and the stability of the starting material make it a frequently cited preparative route.

A more direct approach involves the formylation of an appropriate enol ether using a Vilsmeier-Haack reagent or a similar complex. This reaction introduces the aldehyde group directly onto the enol ether backbone. A notable method employs a Vilsmeier-Haack type complex generated from cyanuric chloride (TCT) and N,N-dimethylformamide (DMF). researchgate.netlookchem.com This combination serves as an effective formylating agent for electron-rich substrates like enol ethers, leading to the formation of α,β-unsaturated aldehydes. researchgate.net

This process is considered highly efficient, affording good to excellent yields under mild reaction conditions. lookchem.com

Table 2: Vilsmeier-Haack Type Formylation of Ethyl Isobutenyl Ether

| Parameter | Reagent/Condition | Purpose/Comment |

|---|---|---|

| Substrate | Ethyl isobutenyl ether | The enol ether that is to be formylated. |

| Formylating Agent | Cyanuric Chloride (TCT) / DMF | Generates the electrophilic chloroiminium ion (Vilsmeier reagent) for formylation. researchgate.netlookchem.com |

| Reaction Conditions | Mild | Avoids polymerization or decomposition of the sensitive enol ether and product. |

| Workup | Aqueous Hydrolysis | Hydrolyzes the intermediate iminium salt to reveal the final aldehyde product. |

This method is advantageous as it builds the target molecule directly without requiring the pre-synthesis of a more complex precursor like a tetra-alkoxy propane.

Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetraethoxy-2-methylpropane

Process Optimization and Scalability Considerations

Moving from laboratory synthesis to larger-scale production necessitates a focus on process optimization to maximize yield, purity, and economic viability while ensuring operational safety.

The yield and purity of this compound are highly sensitive to a variety of reaction parameters. Systematic optimization is crucial for developing a robust and reproducible synthesis. Key variables that are typically screened include temperature, catalyst concentration, reagent stoichiometry, and reaction time. Methodologies like one-factor-at-a-time (OFAT) or more advanced Design of Experiments (DoE) can be employed to efficiently map the reaction landscape and identify optimal conditions.

Table 3: Illustrative Optimization Matrix for this compound Synthesis

| Experiment | Catalyst Load (mol%) | Temperature (°C) | Time (h) | Observed Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 60 | 2 | 65 |

| 2 | 2.0 | 60 | 2 | 78 |

| 3 | 1.0 | 80 | 2 | 75 |

| 4 | 2.0 | 80 | 2 | 85 |

| 5 | 2.0 | 80 | 1 | 80 |

This table is illustrative, based on general chemical optimization principles, and does not represent data from a single specific publication.

Scaling up the synthesis of this compound for industrial production introduces new challenges related to heat management, mass transfer, cost of goods, and safety. Vilsmeier-Haack reactions are routinely used at an industrial scale for producing valuable chemical intermediates. acs.org

Key enhancements for industrial-scale production include:

Reagent Selection: Utilizing less expensive and more atom-economical Vilsmeier-Haack reagents (e.g., moving from oxalyl chloride to phosgene (B1210022) derivatives or other activating agents for DMF) is a primary concern.

Process Type: Transitioning from traditional batch reactors to continuous flow systems can offer superior control over reaction temperature and time, improve safety by minimizing the volume of hazardous intermediates at any given moment, and increase throughput.

Catalyst and Solvent Recycling: Developing protocols for the recovery and reuse of catalysts and solvents is critical for reducing waste and improving the economic and environmental profile of the synthesis. google.com

Downstream Processing: The purification of the final product is a significant factor. Industrial processes often rely on multi-stage distillation or other advanced separation techniques to achieve the high purity required for subsequent applications.

Process Intensification: The use of technologies like sonication has been shown to accelerate reaction times in Vilsmeier-Haack type reactions, potentially leading to smaller reactor volumes and increased productivity. researchgate.net

By addressing these factors, the laboratory synthesis of this compound can be transformed into a commercially viable industrial process.

Iii. Mechanistic Principles and Reactivity of 3 Ethoxymethacrolein

Electrophilic Characteristics and Nucleophilic Reaction Pathways

3-Ethoxymethacrolein, with the chemical formula C₆H₁₀O₂, is an α,β-unsaturated aldehyde. Its structure contains an ethoxy group and a conjugated aldehyde system, which gives it distinct reactive properties. The molecule acts as an electrophile, a substance that is attracted to electrons and can accept an electron pair. allen.inwikipedia.org This electrophilic nature is due to the presence of electron-deficient centers, particularly the carbonyl carbon and the β-carbon of the unsaturated system. biosynth.com

The electrophilicity of this compound allows it to react with various nucleophiles, which are electron-rich species. savemyexams.com These reactions can lead to the formation of new covalent bonds. For instance, it can react with nucleophilic sites on biomolecules, which can alter their structure and function. A common nucleophilic reaction pathway involves the attack of a nucleophile on the electrophilic carbonyl group. biosynth.com For example, this compound reacts with chloride to form an electrophilic carbonyl group, which can then react with the amino acid lysine (B10760008) in proteins. biosynth.com

The reactivity of electrophiles like this compound is influenced by several factors, including charge and the presence of electron-withdrawing groups. allen.in Positively charged species are generally stronger electrophiles than neutral ones. allen.in

Conjugation Effects and Influences on Reaction Regioselectivity

The α,β-unsaturated aldehyde structure of this compound features a conjugated system of double bonds. This conjugation significantly influences its reactivity and the regioselectivity of its reactions, meaning it affects where on the molecule a reaction is most likely to occur.

The conjugated system allows for 1,4-addition reactions, also known as conjugate additions, where a nucleophile adds to the β-carbon of the alkene, in addition to the more common 1,2-addition to the carbonyl carbon. This dual reactivity is a hallmark of α,β-unsaturated carbonyl compounds. The electron-donating effect of the ethoxy group further influences the electron distribution within the conjugated system, impacting reaction rates and the preference for either 1,2- or 1,4-addition.

Compared to its methoxy (B1213986) analog, the ethoxy group in this compound provides greater steric hindrance and a slightly stronger electron-donating effect. These differences can lead to variations in reaction rates and regioselectivity, for example, in the synthesis of heterocyclic compounds like pyrroles and pyrimidines.

Elucidation of Specific Reaction Mechanisms and Intermediates

Proposed Involvement of 1,3-Oxazolium-5-olate Intermediates

In certain reactions, particularly in the synthesis of pyrrole (B145914) derivatives, the involvement of 1,3-oxazolium-5-olate intermediates, also known as münchnones, has been proposed. hud.ac.uk These are mesoionic heterocyclic compounds that can act as 1,3-dipoles in cycloaddition reactions. wikipedia.org

For example, in the Zav'yalov pyrrole synthesis, the cyclization of an enamino malonate with acetic anhydride (B1165640) is thought to proceed through a münchnone intermediate. hud.ac.uk Evidence for this mechanism comes from ¹³C-labelling experiments which show that the carboxyl group from the starting material is eliminated, a characteristic of münchnone-mediated reactions. hud.ac.uk The formation of these intermediates is a key step that dictates the final pyrrole structure. hud.ac.uk

Formation of Surface-Bound Ethoxy Intermediates and Carbene Species under Brønsted Acid Conditions

Under Brønsted acid conditions, such as in the presence of a zeolite catalyst like H-ZSM-5, this compound is proposed to form surface-bound ethoxy intermediates. This can subsequently lead to the formation of carbene species. While direct evidence for this compound is limited, analogous studies on methoxy species have shown their reactivity towards hydrocarbons, suggesting a similar pathway for the ethoxy compound.

The proposed mechanism involves the adsorption of this compound onto the acid sites of the catalyst, leading to the formation of a surface-bound ethoxy intermediate. This intermediate can then undergo further transformations to generate a carbene, a highly reactive species with a neutral carbon atom that has only two bonds and a lone pair of electrons.

Aldehyde Group Derivatization for Protection (e.g., Silylation)

To prevent the aldehyde group of this compound from undergoing unwanted reactions during a multi-step synthesis, it can be "protected" by converting it into a less reactive derivative. doubtnut.comntu.edu.sg A common method for protecting aldehydes is the formation of acetals or silyl (B83357) ethers. ntu.edu.sg

Silylation of the aldehyde group in this compound can be achieved by treating it with a silylating agent like tert-butyldimethylsilyl triflate (TBDMSOTf) in the presence of a base such as triethylamine. This reaction converts the aldehyde into a silyl ether, which is stable to many reaction conditions but can be easily removed later to regenerate the aldehyde. The successful formation of the silyl ether has been confirmed by spectroscopic methods like ¹H-NMR and IR spectroscopy.

Comparative Reactivity Studies with Related Analogues

The reactivity of this compound is often compared with its structural analogues to understand the influence of different functional groups on its chemical behavior.

A key comparison is with non-conjugated analogues like 3-methoxybenzaldehyde. The α,β-unsaturated nature of this compound enables it to participate in cycloaddition and nucleophilic attack at the β-carbon, reactions that are not possible for its non-conjugated counterparts.

Another important comparison is with its methoxy analogue. The ethoxy group in this compound is bulkier and a slightly stronger electron donor than a methoxy group. These differences in steric hindrance and electronic effects can influence reaction rates and the regioselectivity of reactions, such as in the synthesis of pyrroles and pyrimidines. For instance, derivatives of this compound have shown enhanced potency against Mycobacterium tuberculosis compared to other analogues.

In the synthesis of thiotetromycin (B14412991) analogues, this compound is used to introduce a diene moiety through a second alkylation reaction. nih.gov This highlights its utility as a building block in constructing complex molecules. nih.gov

Differential Steric and Electronic Effects of Ethoxy versus Methoxy Substituents

The substitution of a methoxy group with an ethoxy group at the 3-position of methacrolein (B123484) introduces subtle yet significant changes in the molecule's steric and electronic properties. These differences can influence the reactivity and selectivity of this compound in various chemical transformations.

Steric Effects:

The most apparent distinction between an ethoxy and a methoxy group is their size. The ethoxy group, with its additional methyl moiety, is sterically bulkier than the methoxy group. This increased steric hindrance can play a crucial role in directing the outcome of chemical reactions. quizgecko.com For instance, the bulkier ethoxy group can impede the approach of reactants to the nearby functional groups, potentially leading to higher regioselectivity in certain reactions. In reactions where the transition state is sensitive to steric crowding, the ethoxy substituent may favor pathways that minimize these interactions.

A comparative study on ortho-alkoxy and aryloxy benzoic acids revealed that an ortho-ethyl group exhibited a greater steric effect than an ortho-methyl group. cdnsciencepub.com However, the study also noted that the steric effects of methoxy and ethoxy groups were surprisingly similar in that specific context, suggesting that the orientation of the alkoxy group can influence its effective steric bulk. cdnsciencepub.com In the case of chalcones, the presence of multiple methoxy groups was found to increase steric hindrance compared to a structure with fewer, including an ethoxy group. scielo.br

Electronic Effects:

Both ethoxy and methoxy groups are considered electron-donating groups due to the presence of the oxygen atom's lone pairs, which can participate in resonance. stackexchange.com This electron-donating nature is a combination of two opposing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the adjacent carbon atom through the sigma bond. This makes both alkoxy groups electron-withdrawing by induction. stackexchange.comviu.ca

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into a conjugated system, such as an adjacent double bond or aromatic ring, thereby donating electron density. stackexchange.com

In many contexts, particularly when attached to a conjugated system, the electron-donating resonance effect of alkoxy groups dominates over their inductive electron-withdrawing effect. stackexchange.comviu.ca

| Property | Methoxy Group (-OCH₃) | Ethoxy Group (-OCH₂CH₃) | Key Differences |

| Steric Hindrance | Less bulky | More bulky | The additional methyl group in the ethoxy substituent increases its steric profile. quizgecko.com |

| Inductive Effect | Electron-withdrawing (-I) | Slightly more electron-donating than methoxy | Both are inductively withdrawing due to the electronegative oxygen, but the ethyl group is a slightly better electron donor than the methyl group. |

| Resonance Effect | Electron-donating (+M) | Electron-donating (+M) | The dominant electronic effect for both groups when conjugated, involving the delocalization of oxygen's lone pairs. stackexchange.com |

| Overall Electronic Effect (in conjugated systems) | Electron-donating | Slightly more electron-donating | The resonance effect typically outweighs the inductive effect, making both groups net electron donors. The ethoxy group is marginally stronger in this regard. |

Reactivity Paradigms of α,β-Unsaturated Aldehydes versus Saturated Counterparts

The reactivity of α,β-unsaturated aldehydes, such as this compound, is fundamentally different from that of their saturated counterparts due to the presence of the conjugated carbon-carbon double bond. This conjugation creates a unique electronic system that offers multiple sites for chemical attack.

Saturated aldehydes primarily exhibit reactivity at the electrophilic carbonyl carbon. Nucleophiles readily attack this carbon, leading to 1,2-addition products.

In contrast, α,β-unsaturated aldehydes possess two primary electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. wikipedia.orgopenstax.org This dual reactivity is a direct consequence of the delocalization of electrons across the O=C-C=C system. This extended conjugation makes the β-carbon susceptible to nucleophilic attack, a reaction known as conjugate addition or 1,4-addition. wikipedia.orglibretexts.org

The general mechanism for conjugate addition involves the attack of a nucleophile on the β-carbon, which generates a resonance-stabilized enolate ion. openstax.orglibretexts.org Subsequent protonation, typically at the α-carbon, yields the final saturated product. openstax.org

Key Reactivity Differences:

| Feature | Saturated Aldehydes | α,β-Unsaturated Aldehydes (e.g., this compound) |

| Electrophilic Centers | Carbonyl carbon | Carbonyl carbon (C1) and β-carbon (C3) wikipedia.org |

| Primary Reaction Type | 1,2-Nucleophilic addition to the carbonyl group | 1,2-Nucleophilic addition and 1,4-Conjugate addition openstax.org |

| Influence of Conjugation | Absent | Allows for delocalization of electron density, activating the β-carbon for nucleophilic attack. libretexts.org |

| Reaction Products | Alcohols (from addition to the carbonyl) | Can form alcohols (1,2-addition) or saturated aldehydes/ketones (1,4-addition). openstax.org |

Studies have shown that α,β-unsaturated aldehydes exhibit distinct biological activities compared to saturated aldehydes. For example, α,β-unsaturated aldehydes were found to cause cell death and inhibit DNA repair mechanisms, while saturated aldehydes did not show such toxicity. nih.gov This highlights the profound impact of the conjugated double bond on the molecule's reactivity and interaction with biological systems.

The presence of the ethoxy group in this compound further modulates this reactivity. As an electron-donating group, it increases the electron density of the conjugated system, which can influence the rates and pathways of both 1,2- and 1,4-addition reactions.

Iv. Applications of 3 Ethoxymethacrolein As a Versatile Synthon in Organic Synthesis

Construction of Heterocyclic Systems

The unique structural attributes of 3-ethoxymethacrolein render it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. Its ability to react with various nucleophiles facilitates the formation of stable five- and six-membered ring systems, which are prevalent in many biologically active compounds and functional materials.

The Zav'yalov pyrrole (B145914) synthesis and its variants provide a powerful method for the construction of the pyrrole ring, a core structure in numerous natural products and pharmaceuticals. In a key variation of this synthesis, this compound reacts with α-amino acid esters to form enamine intermediates. These intermediates, upon treatment with a base and subsequent cyclization, yield substituted pyrroles. uop.edu.pk The reaction proceeds through the initial condensation of the amino group of the α-amino acid ester with the aldehyde functionality of this compound. The resulting enamine then undergoes an intramolecular cyclization, followed by the elimination of ethanol (B145695) to afford the aromatic pyrrole ring. This methodology offers a direct route to polysubstituted pyrroles with a variety of functional groups, dictated by the choice of the starting α-amino acid. hud.ac.uk

General Reaction Scheme:

Table 1: Examples of Pyrrole Ring Formation using this compound

| Product | Starting α-Amino Acid Ester | Reagents and Conditions | Yield (%) | Reference |

| Ethyl 4-ethoxy-5-methylpyrrole-3-carboxylate | Ethyl glycinate | 1. This compound, Et3N, Toluene, reflux; 2. NaOEt, EtOH, reflux | Not Reported | hud.ac.uk |

| Methyl 1-acetyl-4-acetoxy-5-cyanomethylpyrrole-3-carboxylate | Methyl 2-amino-3-cyanopropanoate | 1. This compound, Ac2O, NEt3; 2. Heat | Not Reported | hud.ac.uk |

The Friedlander synthesis is a classical and widely utilized method for the preparation of quinoline (B57606) derivatives. tubitak.gov.trresearchgate.net A modification of this synthesis employs this compound as a three-carbon synthon, which condenses with an ortho-aminoaryl ketone or aldehyde in the presence of a catalyst to form the quinoline ring system. The reaction is believed to proceed via an initial aldol-type condensation between the enolate of the ketone and the aldehyde of this compound, followed by a cyclization and dehydration sequence. This approach provides a convergent and efficient route to a variety of substituted quinolines, which are important scaffolds in medicinal chemistry. nih.gov

General Reaction Scheme:

Table 2: Examples of Quinoline Derivative Synthesis via Modified Friedlander Synthesis

| Product | Starting o-Aminoaryl Ketone | Reagents and Conditions | Yield (%) | Reference |

| 3-Methylquinoline | 2-Aminoacetophenone | This compound, NaOH, EtOH, reflux | Not Reported | |

| 2-Phenyl-3-methylquinoline | 2-Amino-benzophenone | This compound, KOH, MeOH, reflux | Not Reported |

Pyridazinone and its derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities. biomedpharmajournal.orgmdpi.com this compound serves as a key precursor in the synthesis of these heterocycles through its reaction with hydrazine (B178648) derivatives. google.comnih.gov The reaction typically involves the condensation of hydrazine with the dicarbonyl functionality (or its equivalent) of this compound, leading to the formation of the six-membered pyridazinone ring. For instance, in a patented process, this compound is reacted with a substituted benzamidinium acetate (B1210297) in the presence of a base to yield a pyridazinone derivative. google.com

General Reaction Scheme:

Table 3: Examples of Pyridazinone Derivative Synthesis

| Product | Starting Hydrazine Derivative | Reagents and Conditions | Yield (%) | Reference |

| 3-[6-Oxo-3-(3,4,5-trifluorophenyl)-6H-pyridazin-1-ylmethyl]benzonitrile | 3-[6-Oxo-3-(3,4,5-trifluorophenyl)-6H-pyridazin-1-ylmethyl]benzamidinium acetate | This compound, NaOMe, MeOH, 50 °C | Not Reported | google.com |

| 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | Hydrazine hydrate | This compound, EtOH, reflux | Not Reported | biomedpharmajournal.org |

The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids and is present in numerous synthetic compounds with significant therapeutic applications. nih.gov this compound is a versatile reagent for the construction of the pyrimidine ring, typically through its condensation with amidine derivatives. google.comlookchem.com In a reaction analogous to the Pinner synthesis, this compound reacts with an amidine, such as guanidine (B92328) or a substituted amidine, in the presence of a base. The reaction proceeds through a sequence of condensation and cyclization steps to afford the corresponding pyrimidine derivative. This method has been successfully applied to the synthesis of various substituted pyrimidines, including 5-methylpyrimidine (B16526) derivatives. google.com

General Reaction Scheme:

Table 4: Examples of Pyrimidine Derivative Synthesis

| Product | Starting Amidine | Reagents and Conditions | Yield (%) | Reference |

| 2-(Benzylcarbonylamino)-5-methylpyrimidine | Benzylcarbonyl-aminomethylamidine | This compound, Na, MeOH, reflux | Not Reported | google.com |

| 5-Methyl-2-(N-tert-butoxycarbonyl-amino)pyrimidine | N-tert-Butoxycarbonyl-guanidine | This compound, optimized conditions | 75 |

Pyridinethione derivatives are an important class of sulfur-containing heterocycles with diverse applications in medicinal chemistry and material science. The synthesis of these compounds can be achieved through the reaction of this compound with α-cyanothioacetamide. This reaction, a variation of the Guareschi-Thorpe pyridine (B92270) synthesis, involves a base-catalyzed condensation. The reaction likely proceeds via a Michael addition of the active methylene (B1212753) group of cyanothioacetamide to the α,β-unsaturated aldehyde system of this compound, followed by intramolecular cyclization and elimination of ethanol and water to furnish the 2-thioxo-1,2-dihydropyridine-3-carbonitrile scaffold. lookchem.comscirp.org

General Reaction Scheme:

Table 5: Examples of Pyridinethione Derivative Formation

| Product | Reagents and Conditions | Yield (%) | Reference |

| 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | α-Cyanothioacetamide, NaOEt, EtOH, reflux | Not Reported | lookchem.comscirp.org |

| 4,6-Disubstituted-2-thioxo-1,2-dihydropyridine-3-carbonitriles | Substituted α-cyanothioacetamides, various bases and solvents | Variable | scirp.org |

Pyrimidine Derivative Synthesis

Synthesis of Complex Organic Molecules and Natural Product Fragments

Beyond its utility in the synthesis of fundamental heterocyclic systems, this compound has also been employed as a key building block in the total synthesis of more complex organic molecules and natural product fragments. Its bifunctional nature allows for the introduction of a three-carbon unit with latent aldehyde functionality, which can be unmasked and elaborated at a later stage of a synthetic sequence.

A notable example is the use of this compound in the synthesis of racemic thiotetromycin (B14412991) and its analogues. nih.gov Thiotetronates are a class of natural products known for their potent antibacterial activity. In the synthesis of these molecules, a monoalkylated thiolactone is subjected to a second alkylation at the 5-position using this compound under basic conditions. The resulting intermediate aldehyde, which is often unstable, is immediately treated with a Wittig reagent, such as methyl phosphonium (B103445) ylide, to install the diene side chain characteristic of the thiotetromycin core. This two-step sequence, involving alkylation with this compound followed by Wittig olefination, has proven to be an effective strategy for accessing a library of thiotetromycin analogues with varying substituents, allowing for the exploration of structure-activity relationships. nih.gov

Generation of Bioactive Compound Scaffolds

This compound is a key starting material for creating molecular scaffolds that are central to many biologically active compounds. nordmann.global A prominent example is its use in the modified Friedlander synthesis to produce quinolines. sigmaaldrich.comchemicalbook.com The quinoline ring system is a core structure in a wide range of pharmaceuticals, exhibiting diverse biological activities. In this synthesis, this compound reacts with an ortho-lithiated N-acylaniline, where the aldehyde group of the former condenses with the aniline (B41778) derivative to construct the heterocyclic ring system. This application highlights the compound's role in assembling foundational structures for medicinal chemistry research.

Construction of Polyketide Fragments (e.g., C1-C12 Fragment of Tedanolide C)

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities, including anticancer and antibacterial properties. nih.govsciepublish.comftb.com.hr The modular nature of polyketide synthases (PKSs) that produce them allows for a wide array of complex structures. ftb.com.hrmdpi.com The chemical synthesis of these complex molecules often involves a fragment-based approach, where key subunits are prepared and later combined.

This compound has been instrumental in a flexible synthesis of the C1–C12 fragment of Tedanolide C, a potent marine-derived polyketide. nih.gov In this synthetic route, a precursor dienal was prepared in a single step from this compound and vinylmagnesium bromide. nih.gov This dienal then underwent an eight-step sequence, which notably included a late-stage asymmetric hydroformylation to set a key stereocenter, demonstrating an efficient and versatile strategy for accessing complex polyketide fragments. nih.gov The ability to use this compound to quickly establish a diene-containing intermediate underscores its value in the synthesis of complex natural products. nih.gov

Formation of Thiotetronate Analogues

Thiotetronate natural products, such as thiotetromycin, are known for their potent and broad-spectrum antibacterial properties, which they achieve by targeting fatty acid synthesis in bacteria. nih.gov Research into novel analogues of these compounds is crucial for developing new antibacterial agents.

This compound has been successfully employed in the divergent synthesis of novel thiotetronate analogues. nih.gov In this process, a mono-alkylated thiotetronate core structure undergoes a second alkylation at the C-5 position using this compound under basic conditions. nih.gov This step introduces the characteristic diene side chain of the thiotetromycin family. The resulting aldehyde intermediate is unstable and is immediately subjected to a Wittig olefination to furnish the final racemic thiotetromycin and its analogues. nih.gov This synthetic sequence allowed for the creation of a library of 17 novel thiotetronate compounds for bioactivity studies. nih.gov

The table below details the final steps in the synthesis of thiotetromycin analogues using this compound.

| Starting Material (Monoalkylated Thiotetronate) | Reagents | Intermediate | Final Step | Product (Thiotetromycin Analogue) | Yield (over 2 steps) |

| 5-monoalkylated compounds (9a-f) | 1. Base2. This compound | Aldehyde products (11a-f) | Wittig olefination (methyl phosphonium ylide) | Racemic thiotetromycin (12a) and analogues (12b-f) | 11–23% |

Data sourced from Synthesis, Bioactivity, and Enzymatic Modification of Antibacterial Thiotetromycin Derivatives. nih.gov

Synthesis of 5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF)

5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), also known as Lometrexol, is a potent inhibitor of the enzyme glycinamide (B1583983) ribonucleotide formyltransferase, a key enzyme in the de novo purine (B94841) biosynthesis pathway. Due to this activity, it has been investigated as an anticancer agent. The synthesis of this complex molecule has been a subject of significant research to develop more efficient routes.

Precursor in Aldehyde Transformations

The aldehyde functional group in this compound is a focal point of its reactivity, allowing it to serve as a precursor in a variety of important chemical transformations. These reactions leverage the electrophilicity of the aldehyde carbon and its position within a conjugated system.

Key transformations involving the aldehyde group include:

Nucleophilic Additions: As seen in the synthesis of the Tedanolide C fragment, the aldehyde readily reacts with organometallic nucleophiles like Grignard reagents (e.g., vinylmagnesium bromide) to form secondary alcohols, extending the carbon chain and creating new stereocenters. nih.gov

Condensation Reactions: The compound's aldehyde group is key to its participation in condensation reactions that form heterocyclic rings. In the modified Friedlander synthesis, it condenses with an aniline derivative to build the core structure of quinolines. sigmaaldrich.com

Wittig Olefination: In the synthesis of thiotetronate analogues, an aldehyde group derived from this compound is converted into an alkene via the Wittig reaction. nih.gov This classic aldehyde transformation is essential for installing the diene moiety in the final products. nih.gov

These examples demonstrate that the aldehyde group of this compound is not merely a passive feature but an active site for strategic bond formations, making the compound a versatile precursor for a wide range of chemical modifications.

V. Advanced Analytical Characterization and Quantification Methodologies

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone for the analysis of 3-Ethoxymethacrolein, enabling the separation of the compound from complex matrices, including reaction mixtures and biological samples. Gas and liquid chromatography, often coupled with mass spectrometry, are the principal techniques utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound and its derivatives. For non-volatile or thermally labile metabolites, derivatization is a key step to enhance volatility and improve chromatographic behavior. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts polar functional groups into more volatile silyl (B83357) derivatives.

In the context of studying oxidative stress where this compound is used as a precursor, GC-MS is employed to quantify degradation products like malondialdehyde (MDA). nih.gov In such methods, MDA and its internal standard, methyl malondialdehyde (MMDA)—synthesized from this compound—are derivatized and then analyzed. nih.govjove.com The GC column separates the derivatized analytes before they enter the mass spectrometer, which provides mass-to-charge ratio data for identification and quantification. nih.gov

A typical GC-MS method involves a split injection mode and a temperature-programmed column to ensure optimal separation. nih.gov For instance, a method for MDA analysis uses a temperature ramp from 110°C to 250°C. nih.gov

Table 1: GC-MS Parameters for Analysis of Malondialdehyde (MDA)

| Parameter | Value/Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Analyte | Malondialdehyde (MDA) | nih.gov |

| Internal Standard | Methyl Malondialdehyde (MMDA) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 0.6-0.8 ml/min | nih.gov |

| Injection Mode | Split (20:1 ratio) | nih.gov |

| Initial Temperature | 110°C (hold for 1 min) | nih.gov |

| Temperature Ramp | 40°C/min | nih.gov |

| Final Temperature | 250°C | nih.gov |

| Detection Mode | Select Ion Monitoring (SIM) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of this compound and its polar degradation products. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sepscience.com Reversed-phase columns, such as C18, are commonly used, where a polar mobile phase allows for the effective separation of moderately polar to nonpolar compounds. ekb.eg

Detection is frequently achieved using a UV detector, as the α,β-unsaturated aldehyde chromophore in this compound absorbs UV light. A common wavelength for detection is 254 nm. HPLC is also used to monitor the progress of reactions where this compound is a reactant or to quantify its conversion into various products, including thiotetromycin (B14412991) analogues. nih.gov In some advanced applications, HPLC is coupled with mass spectrometry (LC-MS) to provide more definitive identification of the separated components based on their mass. nih.gov

Table 2: Typical HPLC-UV Conditions for Compound Analysis

| Parameter | Value/Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | |

| Stationary Phase | C18 Column (e.g., Supelcosil LC-18-S) | nih.gov |

| Mobile Phase | Gradient elution with Water, Methanol, and Buffer | nih.gov |

| Detection | UV Detector | |

| Wavelength (λ) | 254 nm | |

| Application | Separation of polar degradation products |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Spectroscopic and Spectrometric Approaches for Structural and Quantitative Insights

Spectroscopic and spectrometric methods provide complementary information to chromatographic techniques. They are essential for confirming the structure of this compound and for quantifying it during chemical processes.

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective tool for monitoring the progress of chemical reactions involving this compound. nih.gov The technique measures the absorption of UV or visible light by a sample, which is directly related to the concentration of the absorbing species. sepscience.com

A practical application of UV-Vis spectroscopy is in monitoring the synthesis of methyl malondialdehyde (MMDA) from this compound. The reaction's progress can be tracked by periodically taking aliquots, diluting them, and measuring their absorbance at a specific wavelength. nih.govjove.com For the conversion of this compound to MMDA, the reaction is monitored at 275 nm until a stable absorbance value is reached, indicating the completion of the reaction. nih.gov This method allows for real-time assessment of reaction kinetics without the need for more complex chromatographic setups. sepscience.com

Selective Ion Monitoring (SIM) is a highly sensitive and selective mode of operation in mass spectrometry, often used with GC-MS. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific mass-to-charge ratios (m/z) corresponding to the target analytes and their internal standards. nih.gov This targeted approach significantly increases the signal-to-noise ratio, allowing for accurate quantification of trace-level compounds. ekb.eg

This technique is particularly valuable for quantifying metabolites and degradation products of this compound in complex biological matrices. For example, in the analysis of malondialdehyde (MDA), a biomarker of oxidative stress, SIM mode is used to monitor the characteristic ion for derivatized MDA (m/z 144.00) and its labeled internal standard, MMDA (m/z 158.00). nih.govjove.com By comparing the ion abundance ratios, precise quantification can be achieved. nih.gov

Table 3: Ions Monitored in SIM Mode for MDA Analysis

| Analyte | Monitored Ion (m/z) | Purpose | Source |

| Malondialdehyde (MDA) | 144.00 | Quantification of Analyte | nih.gov |

| Methyl Malondialdehyde (MMDA) | 158.00 | Quantification of Internal Standard | nih.gov |

UV-Vis Spectroscopy for Reaction Progress Monitoring

Method Validation Strategies and Data Interpretation

To ensure the reliability and accuracy of analytical data, the methods used for characterizing and quantifying this compound must be rigorously validated. Validation involves demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

A crucial strategy in quantitative analysis is the use of internal standards, such as deuterated analogs or structurally similar compounds like MMDA for MDA analysis. nih.gov Internal standards are added to samples and calibration standards to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

Data interpretation requires careful analysis of the outputs from the analytical instruments. In chromatography, this involves identifying peaks based on their retention times and comparing them to standards. Quantification is achieved by integrating the peak area and using a calibration curve generated from standards of known concentrations. researchgate.net In mass spectrometry, data interpretation involves analyzing the mass spectra to confirm the identity of a compound by its fragmentation pattern and molecular ion peak. In SIM mode, the interpretation focuses on the abundance of pre-selected ions to calculate the concentration of the target analyte. nih.govsepscience.com

Utilization of Internal Standards for Matrix Effects Compensation

In quantitative analysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), the sample matrix—everything in the sample other than the analyte—can interfere with the measurement process. nih.gov This "matrix effect" can cause ion suppression or enhancement, leading to inaccurate quantification of the target analyte, this compound. nih.govnih.gov To ensure the reliability and accuracy of results, internal standards (IS) are employed to compensate for these variations. scioninstruments.comnumberanalytics.com

An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known, constant concentration to all samples, calibration standards, and quality controls before analysis. scioninstruments.comnumberanalytics.com The fundamental principle is that the IS experiences the same variations during sample preparation and analysis (e.g., extraction losses, injection volume differences, and matrix-induced ion suppression) as the analyte. scioninstruments.com By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to significantly improved precision and accuracy. scioninstruments.comnumberanalytics.com

For the analysis of this compound, two main types of internal standards are principally applicable:

Stable Isotope-Labeled (SIL) Internal Standards: This is the "gold standard" for internal standardization in mass spectrometry. nih.gov A SIL-IS for this compound would be a version of the molecule where one or more atoms are replaced with a heavy stable isotope (e.g., ²H, ¹³C). For example, deuterated analogs could be used. A SIL-IS is chemically and physically almost identical to the non-labeled analyte, ensuring it co-elutes during chromatography and experiences the same degree of matrix effect and ionization efficiency. nih.gov Its different mass allows it to be distinguished and measured independently by the mass spectrometer.

Structural Analogue Internal Standards: These are compounds that are chemically similar to the analyte but not identical in structure. numberanalytics.com For this compound, a suitable structural analogue would be another small, substituted α,β-unsaturated aldehyde that is not present in the sample matrix. The chosen analogue should have similar extraction recovery, chromatographic retention time, and ionization response to effectively compensate for analytical variability. scioninstruments.comnih.gov

The selection and implementation of an internal standard are critical for robust method development. The IS should be added as early as possible in the sample preparation process to account for variations throughout the entire workflow. scioninstruments.com

Table 1: Comparison of Internal Standard Types for this compound Analysis

| Internal Standard Type | Description | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) IS | This compound containing heavy isotopes (e.g., ¹³C, ²H). | Considered the ideal choice; co-elutes with the analyte and experiences identical matrix effects, providing the most accurate compensation. nih.gov | Can be expensive to synthesize; potential for isotopic cross-interference if not carefully selected. nih.gov |

| Structural Analogue IS | A different but chemically similar compound (e.g., another substituted unsaturated aldehyde). | More readily available and less expensive than SIL-IS. numberanalytics.com | May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to incomplete compensation for matrix effects. scioninstruments.com |

Application of Multivariate Statistical Analysis for Deconvoluting Reaction Outcomes

The synthesis of this compound, like many organic reactions, is a multi-variable process where factors such as temperature, solvent polarity, catalyst concentration, and reaction time collectively influence the final yield and purity. Understanding the complex relationships and interactions between these variables can be challenging using traditional one-variable-at-a-time analysis. Multivariate statistical analysis, or chemometrics, offers powerful tools to deconvolute these complex datasets. nih.gov

One of the most relevant techniques in this context is Principal Component Analysis (PCA) . PCA is a statistical procedure that reduces the dimensionality of a large dataset of interrelated variables while retaining most of the variation. In the context of synthesizing this compound, experimental data from various reaction conditions (e.g., spectroscopic data from NMR or IR, and chromatographic data showing product and byproduct distribution) can be subjected to PCA.

The analysis can effectively "decouple solvent, temperature, and steric effects in reaction outcomes." For instance, PCA can identify which combination of parameters (the principal components) accounts for the most significant variation in product yield or the formation of a specific impurity. This insight allows researchers to rationally optimize reaction conditions instead of relying on iterative trial-and-error, saving time and resources. This approach is particularly valuable for interpreting data from fractional factorial experimental designs aimed at optimizing synthetic processes.

Table 2: Illustrative Application of Multivariate Analysis in this compound Synthesis

| Input Variables (Factors) | Output Variables (Responses) | Multivariate Analysis Goal | Potential Finding |

| Temperature (°C) | Yield of this compound (%) | Identify key factors and interactions influencing yield and purity. | PCA reveals that an interaction between temperature and solvent choice is the primary driver of byproduct formation. |

| Solvent Type (e.g., Ethanol (B145695), THF) | Purity (by HPLC, %) | Decouple the effects of different reaction parameters. | A loading plot shows that higher temperatures are positively correlated with yield but negatively correlated with purity in polar aprotic solvents. |

| Base Concentration (M) | Reaction Time (h) | Optimize the reaction for maximum efficiency and product quality. | The model predicts an optimal set of conditions (e.g., 70°C, Ethanol solvent, specific base concentration) to maximize yield while minimizing a critical impurity. |

By applying multivariate statistical methods, a more profound and holistic understanding of the synthetic landscape for this compound can be achieved, leading to more efficient, reproducible, and scalable manufacturing processes.

Vi. Biological and Medicinal Chemistry Research Involving 3 Ethoxymethacrolein and Its Derivatives

Development of Bioactive Molecules and Therapeutic Agents

Investigations in Oncology and Cancer Cell Line Effects

Derivatives of 3-Ethoxymethacrolein have shown potential in the field of oncology. Research has explored their effects on various cancer cell lines, indicating their possible application in cancer therapy. For instance, certain synthesized derivatives have demonstrated inhibitory effects on cancer-associated enzymes. escholarship.org Specifically, select thiotetronate analogues, synthesized using this compound, were identified as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme linked to cancer progression. escholarship.org The inhibition of NNMT is a strategy being explored to sensitize cancer cells to treatments like radiation. escholarship.org

Furthermore, the development of inhibitors for receptor tyrosine kinases, such as c-Met, is a key area in cancer research. nih.govnih.gov Abnormal c-Met activity is implicated in tumor growth and metastasis. nih.gov Small molecule inhibitors targeting the MET kinase have shown success in clinical settings for non-small cell lung cancer (NSCLC). nih.gov While direct use of this compound as a c-Met inhibitor isn't specified, its role as a versatile building block in synthesizing complex heterocyclic compounds makes it relevant in the broader search for novel kinase inhibitors. molaid.commolaid.com

Development of Antibacterial Agents (e.g., against Escherichia coli, Mycobacterium tuberculosis)

A significant area of research has been the use of this compound to synthesize derivatives with antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Escherichia coli and Mycobacterium tuberculosis. nih.gov

Thiotetromycin (B14412991) and its analogues, synthesized using this compound, have demonstrated antimicrobial activity. escholarship.org These compounds are known to inhibit β-ketoacyl-ACP-synthases in E. coli (FabH, FabB, and FabF). escholarship.orgnih.gov Modifications to the diene moiety of these molecules have led to analogues with enhanced potency against both E. coli and M. tuberculosis strains. nih.gov For example, some derivatives showed 2–4 times enhanced potency against M. tuberculosis compared to their methoxy-substituted counterparts, which may be due to better membrane penetration.

The following table summarizes the antibacterial activity of some thiotetromycin analogues derived from this compound against a specific E. coli strain.

| Compound | Alkyl Chain | Inhibition of E. coli W3110 ΔtolC |

| 10f | n-pentyl | Efficient |

| 12f | n-pentyl | Efficient |

| Data sourced from eScholarship.org escholarship.org |

Synthesis of Compounds Targeting Specific Enzyme Pathways

The reactivity of this compound makes it a useful starting material for creating molecules that can inhibit specific enzymes. As mentioned previously, derivatives of this compound have been developed as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes and cancer. escholarship.org

Additionally, research has focused on synthesizing inhibitors for other key enzymes. For example, thiotetromycin analogues, derived from this compound, are known to inhibit β-ketoacyl-ACP-synthases in E. coli, which are crucial for fatty acid synthesis. escholarship.orgnih.gov The development of enzyme inhibitors is a cornerstone of modern drug discovery, and this compound provides a scaffold for generating novel inhibitor structures. chimia.ch

Design of Tyrosine Kinase Inhibitors (e.g., Met Kinase Inhibitors)

The receptor tyrosine kinase c-Met is a crucial target in cancer therapy due to its role in cell growth, invasion, and metastasis when its activity becomes abnormal. nih.gov The development of small molecule inhibitors that target the kinase domain of c-Met is an active area of research. nih.gov this compound is listed as a related compound in the context of pyrazolo[3,4-b]pyridine compounds that act as Met kinase inhibitors. molaid.commolaid.com This suggests its utility as a chemical intermediate in the synthesis of these complex heterocyclic structures. The design of such inhibitors often involves creating molecules that can bind to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation. nih.gov

Mechanistic Aspects of Biological Interactions

Interplay with Biomolecular Nucleophiles as an Electrophile

The biological activity of this compound and its derivatives is fundamentally linked to its chemical reactivity. The α,β-unsaturated aldehyde structure makes the molecule an electrophile, meaning it is "electron-loving" and can react with nucleophiles, which are "electron-rich" species. masterorganicchemistry.comyoutube.com

In a biological context, many important biomolecules, such as proteins and nucleic acids, contain nucleophilic sites (e.g., the side chains of amino acids like lysine (B10760008) and cysteine). biosynth.comrsc.org The electrophilic carbonyl group of this compound can react with these nucleophilic sites, leading to the formation of covalent adducts. biosynth.com This interaction can alter the structure and function of the target biomolecule, which is a primary mechanism by which many drugs and toxins exert their effects. biosynth.comrsc.org For example, the reaction with lysine residues in proteins can result in cross-linking and protein aggregation. biosynth.com This electrophilic nature is a key consideration in the design of bioactive compounds derived from this compound.

Vii. Computational Chemistry and Theoretical Studies on 3 Ethoxymethacrolein Systems

Molecular Structure and Conformational Analysis

The molecular structure of 3-Ethoxymethacrolein, an α,β-unsaturated aldehyde, is characterized by a conjugated system of C=C and C=O double bonds. Theoretical studies on similar α,β-unsaturated carbonyl compounds indicate that the most stable conformations are typically planar or nearly planar to maximize π-orbital overlap. acs.org The primary conformational flexibility in the acrolein backbone arises from rotation around the C(2)–C(3) single bond, leading to two main planar conformers: s-trans and s-cis.

Further conformational diversity is introduced by the ethoxy group. Rotation around the C(3)-O and O-C(ethyl) bonds results in different spatial orientations of the ethyl group relative to the main carbon chain. Computational analysis, typically using methods like Density Functional Theory (DFT), is employed to determine the relative energies of these conformers and the energy barriers for their interconversion. For many α,β-unsaturated aldehydes and ketones, the s-trans conformer is found to be more stable than the s-cis form, although the energy difference is often small. acs.orgdntb.gov.ua

| Conformer | Description | Relative Stability (General Trend) |

|---|---|---|

| s-trans | The C=C and C=O bonds are on opposite sides of the central C-C single bond. | Generally the more stable isomer for α,β-unsaturated aldehydes. acs.org |

| s-cis | The C=C and C=O bonds are on the same side of the central C-C single bond. | Generally less stable due to potential steric hindrance. acs.org |

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are essential for understanding the electronic structure of molecules like this compound. acs.org These calculations provide values for key electronic descriptors that govern the molecule's reactivity, spectroscopic properties, and intermolecular interactions. Methods such as DFT and ab initio calculations are used to determine these properties. acs.orgacs.org

The key electronic properties calculated include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This value relates to the molecule's ability to donate electrons (its nucleophilicity). A higher E_HOMO suggests a greater tendency to react with electrophiles.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This value relates to the molecule's ability to accept electrons (its electrophilicity). A lower E_LUMO indicates a greater tendency to react with nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical hardness. A larger gap implies higher stability.

Ionization Potential (I): The energy required to remove an electron, directly related to E_HOMO (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added, directly related to E_LUMO (A ≈ -E_LUMO).

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of reaction.

For this compound, the electron-donating nature of the ethoxy group and the methyl group is expected to raise the energy of the HOMO compared to unsubstituted acrolein, influencing its reactivity.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.0 to -7.5 | Indicates electron-donating capability. researchgate.net |

| E_LUMO | -1.0 to -2.5 | Indicates electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Relates to chemical stability and reactivity. acs.org |

Note: The values in this table are illustrative and representative for this class of molecules, as specific published computational data for this compound were not found in the search.

Mechanistic Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For α,β-unsaturated aldehydes, computational studies can map the potential energy surface for reactions such as nucleophilic additions, cycloadditions (e.g., Diels-Alder), and oxidations. nih.govresearchgate.netresearchgate.net This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these stationary points, chemists can determine activation barriers, reaction enthalpies, and predict which reaction pathways are most favorable. For this compound, mechanistic modeling could predict the regioselectivity of nucleophilic attack—whether it occurs at the carbonyl carbon or at the β-carbon (1,4- or Michael addition). The presence of the electron-donating ethoxy group at the β-position and the methyl group at the α-position significantly influences the electronic distribution and steric accessibility of the molecule, thereby controlling its reactivity in comparison to unsubstituted acrolein. core.ac.uk For instance, in reactions like the Morita-Baylis-Hillman reaction, computational models can identify the rate-determining step, such as proton transfer or C-C bond formation, and evaluate the influence of catalysts or solvents. nih.gov

Theoretical Studies on Related Derived Systems (e.g., 2-Methylmalonaldehyde Tautomerism)

The study of related molecules provides fundamental insights applicable to this compound. A prominent example is 2-methylmalonaldehyde, which is of significant theoretical interest because it exhibits two coupled large-amplitude motions: an intramolecular hydrogen transfer and the internal rotation of a methyl group. nist.govresearchgate.net In the gas phase, it exists as a stable six-membered ring formed by an intramolecular hydrogen bond [HO-CH=C(CH₃)-CH=O]. nist.gov

The hydrogen atom can tunnel from the hydroxyl oxygen to the carbonyl oxygen, inducing a tautomerization of the π-system. nist.gov This proton transfer triggers a corresponding 60° rotation of the methyl group. nist.govnist.gov This complex dynamic process has been extensively studied using microwave spectroscopy and sophisticated theoretical models based on tunneling-rotational Hamiltonians. nist.govaip.orgnih.gov These studies allow for the precise calculation of tunneling splittings in the rotational spectra and the determination of the energy barriers for both the hydrogen transfer and the methyl torsion. nist.govnih.gov Ab initio calculations of the potential energy surface have been performed to understand the energetic landscape of these coupled motions. researchgate.net

| Finding | Method/Observation | Reference |

|---|---|---|

| Coupled Motions | Hydrogen transfer from the hydroxyl to the carbonyl group induces a 60° internal rotation of the methyl group. | nist.govnist.gov |

| Global Spectral Fit | A tunneling-rotational Hamiltonian based on G12m extended-group theory was used to fit thousands of transitions to measurement uncertainty. | nist.gov |

| Potential Energy Surface | Ab initio calculations at the MP2/6-311++G** level were used to model the two-dimensional potential energy surface. | researchgate.net |

| Isotopic Substitution | Studies on deuterated isotopologs (2-MMA-d1) help to disentangle the effects of hydrogen transfer and methyl torsion. | nist.govnih.gov |

Viii. Stability, Degradation Pathways, and Storage Considerations in Research Settings

Oxidative Degradation Mechanisms under Hypoxic Conditions

In specific biological research contexts, particularly those mimicking low-oxygen environments, the stability of exogenous compounds like 3-Ethoxymethacrolein can be influenced by cellular metabolic pathways that are active under hypoxia. Research indicates that under hypoxic conditions, this compound can undergo oxidative degradation.

One identified pathway involves the enzyme xanthine (B1682287) oxidase. The process is characterized by the oxidation of the aldehyde group, a reaction that generates reactive oxygen species (ROS). The formation of ROS can subsequently initiate a cascade of further oxidative damage, including lipid peroxidation, which is marked by the formation of byproducts such as malondialdehyde. This enzymatic degradation pathway highlights a specific vulnerability of the compound in biological systems where hypoxic conditions prevail.

Table 1: Oxidative Degradation Pathway of this compound under Hypoxic Conditions

| Parameter | Description |

|---|---|

| Condition | Hypoxic (low oxygen) |

| Catalyst | Xanthine Oxidase |

| Mechanism | Oxidation of the aldehyde functional group. |

| Primary Products | Reactive Oxygen Species (ROS). |

| Secondary Effect | Induction of lipid peroxidation, leading to the formation of malondialdehyde. |

Implications for Compound Stability in Biological Systems and Aerobic Storage

The susceptibility of this compound to oxidative degradation has significant implications for its stability, both in biological assays and during standard laboratory storage. The potential for the compound to generate ROS in hypoxic biological systems suggests it may be unstable in certain cellular environments. This instability could affect experimental outcomes by altering the concentration of the active compound or by the confounding effects of the ROS generated.

For general laboratory use and storage, exposure to atmospheric oxygen (aerobic conditions) presents a risk of non-enzymatic oxidation, especially over extended periods. The aldehyde group is prone to oxidation, which can compromise the purity and integrity of the compound. To mitigate degradation, specific storage protocols are recommended. The compound is generally stable under recommended storage conditions, which include refrigeration and protection from atmospheric oxygen and light. fishersci.comfishersci.se Storing the compound under an inert atmosphere, such as nitrogen, is a key methodological step to prevent oxidation.

Table 2: Storage and Handling Recommendations for this compound

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | Keep refrigerated (2-8°C). | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen). fishersci.com | To prevent oxidation from atmospheric oxygen. |

| Container | Keep container tightly closed in a dry, well-ventilated place. fishersci.com Use of amber vials is suggested. | To prevent exposure to moisture and air, and to prevent photodegradation. fishersci.com |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents. fishersci.com | To prevent chemical reactions that would degrade the compound. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethoxymethacrolein, and how do experimental conditions influence yield?

- Methodological Answer : The compound is synthesized via base-catalyzed condensation of α-cyanothioacetamide with this compound, producing 2(1H)-pyridinethione intermediates. Reaction parameters (e.g., base strength, solvent polarity, and temperature) critically impact regioselectivity and yield. For reproducibility, ensure reagent purity and inert atmosphere conditions, as impurities in precursors (e.g., triformylmethane) can lead to failed syntheses .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures favor cyclization |

| Solvent | Ethanol/THF | Polar aprotic solvents reduce side reactions |

| Base | K₂CO₃/NaH | Stronger bases accelerate condensation |

Q. Which analytical techniques are validated for quantifying this compound purity in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with MTBSTFA derivatization is preferred for volatile derivatives. High-performance liquid chromatography (HPLC) using C18 columns and UV detection (λ = 254 nm) resolves polar degradation products. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. How should researchers address stability challenges during storage of this compound?

- Methodological Answer : Store under nitrogen at –20°C in amber vials to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways. Monitor via periodic NMR (¹H/¹³C) to detect ether cleavage or polymerization .

Advanced Research Questions

Q. What computational strategies predict this compound's reactivity in asymmetric catalysis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., Hammett σ constants) to validate regioselectivity in Diels-Alder reactions. Use molecular dynamics simulations to assess solvent effects on transition states .

Q. How can contradictory literature data on this compound's reaction yields be systematically resolved?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs. Replicate studies under standardized conditions (e.g., controlled humidity, reagent suppliers). Use meta-analysis to identify outliers and correlate yield variability with parameters like catalyst loading or substrate ratios .

Q. What mechanistic insights explain this compound's role in heterocyclic synthesis?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-ethoxy groups) to track bond formation in pyridine derivatives. Combine kinetic isotope effects (KIE) with in-situ IR spectroscopy to identify rate-determining steps. Contrast with X-ray crystallography data of intermediates to map stereoelectronic influences .

Methodological Recommendations

- Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses, reducing trial iterations.

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple solvent, temperature, and steric effects in reaction outcomes .

- Ethical Compliance : Document synthetic byproducts and disposal methods per institutional guidelines to meet Green Chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。